Bienvenue dans la boutique en ligne BenchChem!

Norleual

HGF/c-Met signaling Cancer biology Angiogenesis

Norleual is a unique synthetic Ang IV analog with an IC50 of 3 pM against HGF/c-Met binding and IRAP-independent antagonism. Its picomolar potency and dual mechanism make it essential for clean in vitro studies of proliferation, migration, and invasion. Buy high-purity Norleual for reproducible cancer and kinase signaling research.

Molecular Formula C41H58N8O7
Molecular Weight 774.9 g/mol
Cat. No. B12418271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorleual
Molecular FormulaC41H58N8O7
Molecular Weight774.9 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)CNC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)N
InChIInChI=1S/C41H58N8O7/c1-4-5-12-32(42)37(51)47-33(20-28-14-16-31(50)17-15-28)38(52)46-30(19-26(2)3)24-44-34(22-29-23-43-25-45-29)40(54)49-18-9-13-36(49)39(53)48-35(41(55)56)21-27-10-7-6-8-11-27/h6-8,10-11,14-17,23,25-26,30,32-36,44,50H,4-5,9,12-13,18-22,24,42H2,1-3H3,(H,43,45)(H,46,52)(H,47,51)(H,48,53)(H,55,56)/t30-,32-,33-,34-,35-,36-/m0/s1
InChIKeyLOHDEFSMLITXTG-VCAFKBFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norleual: An Angiotensin IV Analog with Picomolar HGF/c-Met Inhibitory Activity for Cancer and Angiogenesis Research


Norleual (Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe) is a synthetic angiotensin IV (Ang IV) analog that acts as a hepatocyte growth factor (HGF)/c-Met inhibitor with an IC50 of 3 pM [1]. Structurally, it mimics the hinge region of HGF, thereby preventing HGF dimerization and subsequent c-Met receptor activation [1]. Norleual also functions as an AT4 receptor antagonist and exhibits potent antiangiogenic activity in ex vivo models [1].

Why Norleual Cannot Be Replaced by Generic Angiotensin IV or Other AT4 Ligands in HGF/c-Met Research


Norleual's mechanism of action is distinct from that of endogenous angiotensin IV and many other AT4 receptor ligands. While Ang IV primarily interacts with the AT4 receptor (identified as insulin-regulated aminopeptidase, IRAP), Norleual directly binds to the hinge region of HGF, competitively inhibiting HGF binding to c-Met with a picomolar IC50 [1]. This unique structural mimicry and dual-target profile (HGF/c-Met inhibition plus AT4 antagonism) confer biological activities—such as potent antiangiogenesis and suppression of tumor colonization—that are not replicated by simple Ang IV or its generic analogs [1][2]. Furthermore, Norleual's activity in IRAP-negative cells confirms an IRAP-independent mechanism, a critical distinction from many in-class compounds whose effects are IRAP-dependent [1].

Quantitative Comparative Evidence: Why Norleual is the Preferred Tool for HGF/c-Met Inhibition Studies


Picomolar Potency Against HGF/c-Met: Norleual vs. Angiotensin IV

Norleual competitively inhibits the binding of HGF to its receptor c-Met in mouse liver membranes with an IC50 of 3 pM [1]. In contrast, native angiotensin IV (Ang IV) does not inhibit HGF/c-Met binding at comparable concentrations, as its primary target is the AT4 receptor/IRAP [1]. This demonstrates that Norleual's HGF/c-Met inhibitory activity is a unique property not shared by its endogenous counterpart.

HGF/c-Met signaling Cancer biology Angiogenesis

Metabolic Stability Benchmark: Norleual vs. Stabilized 6-AH Analog

Norleual exhibits a blood half-life (t1/2) of less than 5 minutes in vivo, highlighting its rapid clearance [1]. A metabolically stabilized 6-AH analog, d-Nle-Tyr-Ile-NH-(CH2)5-CONH2, achieves a t1/2 of 80 minutes under identical conditions [1]. This 16-fold improvement in stability underscores the value of Norleual as a parent scaffold for derivative development, while also delineating its inherent limitation for direct in vivo therapeutic application.

Pharmacokinetics Drug development Peptide stability

Dual HGF/MSP Antagonism: A Unique Profile Not Shared by Mono-Targeted AT4 Ligands

Norleual functions as a dual antagonist of both hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP), suppressing the prosurvival effects of both ligands [1]. This dual inhibition sensitizes pancreatic cancer cells to gemcitabine in vitro [1]. Other AT4 receptor ligands, such as Nle1-Ang IV or LVV-hemorphin-7, have not been reported to possess this dual antagonistic property, making Norleual uniquely valuable for studies targeting the HGF/Met and MSP/Ron axes simultaneously.

Pancreatic cancer Gemcitabine sensitization Ron receptor

IRAP-Independent Bioactivity: Distinguishing Norleual from Typical AT4 Agonists/Antagonists

Norleual induces marked biological responses in human embryonic kidney (HEK) cells, which do not express insulin-regulated aminopeptidase (IRAP), the putative AT4 receptor [1]. This observation directly challenges the paradigm that Ang IV analog activity is mediated solely through IRAP inhibition. In contrast, many AT4 ligands (e.g., Nle1-Ang IV, LVV-hemorphin-7) exert their effects primarily via IRAP-dependent mechanisms [2]. Norleual's IRAP-independent activity, coupled with its direct HGF/c-Met inhibition, provides a cleaner pharmacological tool for dissecting IRAP-dependent vs. -independent pathways.

IRAP AT4 receptor Mechanism of action

In Vivo Suppression of Pulmonary Colonization: A Functional Advantage Over In Vitro-Only Inhibitors

In a murine model of experimental metastasis, Norleual significantly suppressed pulmonary colonization by B16-F10 melanoma cells, which exhibit an overactive HGF/c-Met system [1]. While many small-molecule c-Met inhibitors show in vitro potency, Norleual's ability to translate its mechanism into a measurable in vivo anti-metastatic effect validates its utility in preclinical cancer studies. Direct quantitative comparison to other AT4 ligands in this model is not available, but this functional outcome distinguishes Norleual from compounds that lack in vivo efficacy.

Metastasis Melanoma In vivo efficacy

Optimal Research and Industrial Applications for Norleual Based on Quantitative Evidence


In Vitro and Ex Vivo HGF/c-Met Pathway Dissection

Due to its picomolar IC50 (3 pM) against HGF/c-Met binding and IRAP-independent mechanism, Norleual is ideally suited for in vitro signaling studies (e.g., phosphorylation assays, proliferation, migration, invasion) where precise, potent inhibition is required without confounding IRAP effects [1]. Its rapid blood clearance (t1/2 <5 min) limits its use to acute ex vivo or short-term in vitro experiments [2].

Dual HGF/MSP Antagonism in Pancreatic Cancer Research

Norleual's unique ability to simultaneously antagonize HGF and MSP makes it a valuable tool for investigating combination therapies with gemcitabine in pancreatic cancer models [1]. Researchers studying the interplay between Met and Ron receptor signaling should prioritize Norleual over mono-targeted AT4 ligands.

Pharmacological Tool for IRAP-Independent Mechanism Studies

Norleual's activity in IRAP-negative HEK cells distinguishes it from typical AT4 ligands, allowing researchers to cleanly separate HGF/c-Met-mediated effects from IRAP-dependent pathways [1]. This is critical for studies aiming to elucidate the physiological relevance of IRAP inhibition versus direct HGF/c-Met antagonism.

Scaffold for Metabolically Stable Analog Development

While Norleual itself has limited in vivo utility due to rapid clearance (t1/2 <5 min), its structural template has been successfully used to design 6-AH analogs with significantly improved stability (t1/2 = 80 min) [2]. Therefore, Norleual serves as a key reference compound for medicinal chemistry efforts aimed at creating longer-acting HGF/c-Met inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norleual

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.